2-(4-chlorophenyl)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-(4-chlorophenyl)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that features a chlorophenyl group, a nitro group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 5-nitro-2-oxoindoline.
Formation of Hydrazide: 4-chloroaniline is reacted with acetic anhydride to form 4-chloroacetanilide. This intermediate is then treated with hydrazine hydrate to yield 4-chlorophenylhydrazine.
Condensation Reaction: The 4-chlorophenylhydrazine is then condensed with 5-nitro-2-oxoindoline under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced hydrazides.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.
Materials Science: Possible applications in the development of new materials with specific properties.
Biological Studies: Used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole moiety may also play a role in binding to specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)acetohydrazide
- 2-[(4-chlorophenyl)amino]acetohydrazide
- (3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one
Uniqueness
2-(4-chlorophenyl)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique due to the presence of both a nitro group and an indole moiety, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable target for further research.
Properties
CAS No. |
328902-38-1 |
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Molecular Formula |
C16H11ClN4O4 |
Molecular Weight |
358.73 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C16H11ClN4O4/c17-10-3-1-9(2-4-10)7-14(22)19-20-15-12-8-11(21(24)25)5-6-13(12)18-16(15)23/h1-6,8,18,23H,7H2 |
InChI Key |
JHAYVRMUTVMJDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
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